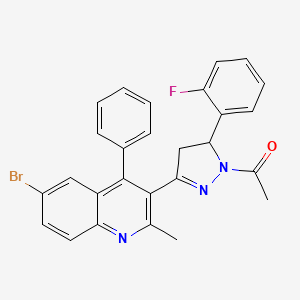

1-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Beschreibung

1-(3-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a heterocyclic compound featuring a pyrazoline core fused with a quinoline moiety. The quinoline ring is substituted with bromo (6-position), methyl (2-position), and phenyl (4-position) groups, while the pyrazoline ring incorporates a 2-fluorophenyl substituent and an acetyl group. The compound’s synthesis and characterization likely involve X-ray crystallography, as evidenced by the use of SHELX programs for structural refinement in related studies .

Eigenschaften

IUPAC Name |

1-[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21BrFN3O/c1-16-26(24-15-25(32(31-24)17(2)33)20-10-6-7-11-22(20)29)27(18-8-4-3-5-9-18)21-14-19(28)12-13-23(21)30-16/h3-14,25H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVYBULOEFHUGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=CC=C5F)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21BrFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 1-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, structural characteristics, and biological activity, particularly focusing on its pharmacological implications.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of 694.21 g/mol. The structure features a quinoline moiety fused with a pyrazole ring, which is known to be associated with various biological activities.

Synthesis

The synthesis of this compound involves multiple steps that typically include:

- Formation of the pyrazole ring through condensation reactions.

- Introduction of the quinoline moiety via electrophilic substitution.

- Final modifications to achieve the desired functional groups.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives of pyrazole and quinoline have been tested against various bacterial strains, demonstrating varying degrees of effectiveness:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 10a | E. coli | 15 |

| 10b | S. aureus | 20 |

| 10c | P. mirabilis | 18 |

These results suggest that modifications in the structure can enhance or diminish activity against specific pathogens.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Inhibitory activity against cholinesterases is particularly noteworthy:

- Butyrylcholinesterase (BChE) : IC50 = 46.42 µM

- Acetylcholinesterase (AChE) : IC50 = 157.31 µM

These findings indicate a selective inhibition profile, which could be beneficial in treating conditions like Alzheimer's disease where cholinesterase inhibitors are employed.

Anticancer Activity

The structural components of this compound suggest possible anticancer properties. Compounds containing pyrazole and quinoline are often investigated for their ability to induce apoptosis in cancer cells:

- Mechanism : Induction of apoptosis through mitochondrial pathways.

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer).

Case Studies

In a recent study involving derivatives similar to the compound , researchers reported significant cytotoxicity against various cancer cell lines. The findings highlighted the importance of substituent groups on the pyrazole and quinoline rings in modulating biological activity.

Example Study

A study published in Pharmaceutical Biology evaluated a series of quinoline-pyrazole derivatives for their anticancer effects. The results indicated that specific substitutions led to enhanced activity against cancer cell lines, suggesting a structure-activity relationship that could be exploited for drug development.

Vergleich Mit ähnlichen Verbindungen

Core Modifications:

- Quinoline vs. Simpler Aromatic Systems: Unlike compounds such as 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one (), which lacks a fused quinoline system, the target compound’s quinoline moiety introduces extended π-conjugation and planar rigidity. This may enhance interactions with hydrophobic binding pockets in biological targets .

Substituent Effects:

- Halogen Positioning: The 2-fluorophenyl group in the target compound contrasts with 4-fluorophenyl analogs (e.g., ).

- Bromo vs. Chloro: The 6-bromo substituent on the quinoline ring (target) vs. 6-chloro in 3-[1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenylquinolin-2(1H)-one () may confer higher lipophilicity and stronger van der Waals interactions due to bromine’s larger atomic radius .

Electronic and Physicochemical Properties

*Molecular weights estimated from molecular formulas in cited evidence.

Research Findings and Data Validation

- Crystallographic Studies: The target compound’s analogs exhibit planar quinoline systems with dihedral angles between pyrazoline and aromatic rings ranging from 5–15°, as validated by SHELXL refinement .

- Industrial Availability : Industrial-grade analogs (e.g., ) highlight the scalability of such compounds, though purity (99%) and synthetic protocols vary .

Q & A

Q. What are the common synthetic routes for preparing this compound?

The synthesis involves multi-step organic reactions. A typical route includes:

- Pyrazole ring formation : Condensation of hydrazine derivatives with diketones or α,β-unsaturated ketones under reflux conditions (e.g., ethanol/HCl).

- Halogenation : Bromination at the quinoline moiety using N-bromosuccinimide (NBS) or Br₂ in controlled conditions (e.g., CCl₄ solvent, 0–25°C).

- Functionalization : Introduction of fluorophenyl groups via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Critical parameters include temperature control, solvent polarity, and catalyst selection (e.g., Pd catalysts for cross-coupling) .

Q. Which characterization techniques are essential for confirming the compound’s structure?

- Spectroscopy : ¹H/¹³C NMR for verifying substituent positions and diastereotopic protons in the dihydropyrazole ring. IR confirms carbonyl (C=O, ~1700 cm⁻¹) and C-Br (~600 cm⁻¹) stretches.

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula and isotopic patterns (e.g., bromine’s ¹:¹ isotope ratio).

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., C–H···O interactions in the pyrazole ring) .

Q. How can researchers assess the compound’s preliminary biological activity?

- In vitro assays : Cytotoxicity screening (e.g., MTT assay on cancer cell lines), anti-inflammatory activity (COX-2 inhibition), and antimicrobial testing (MIC against bacterial/fungal strains).

- Fluorescence-based probes : Monitor interactions with biomolecules (e.g., DNA intercalation via fluorescence quenching) .

Q. What strategies ensure compound stability during storage?

- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Photostability : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.

- Hygroscopicity : Use desiccants (silica gel) in storage containers to avoid hydrolysis of labile groups (e.g., esters) .

Advanced Questions

Q. How can reaction yields be optimized for halogenation steps?

- Catalyst screening : Test Lewis acids (e.g., FeCl₃) or radical initiators (AIBN) for regioselective bromination.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution.

- Real-time monitoring : Use TLC or in-situ FTIR to track reaction progress and minimize side products .

Q. How to resolve discrepancies in biological activity data across studies?

- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., cell line passage number, serum concentration).

- Metabolic stability testing : Evaluate cytochrome P450 interactions to identify false positives/negatives.

- Structural analogs : Synthesize derivatives (e.g., chloro/methyl substituents) to isolate pharmacophore contributions .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) or DNA.

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS).

- QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing Br/F) with activity trends .

Q. How do substituents influence the compound’s reactivity in nucleophilic substitutions?

- Electrophilicity : The bromine atom at C6 (quinoline) enhances susceptibility to SNAr reactions with amines/thiols.

- Steric effects : 2-Methyl and 4-phenyl groups on quinoline may hinder access to the reactive site.

- Comparative studies : Replace Br with Cl/I to assess leaving-group efficiency .

Q. What crystallographic techniques elucidate hydrogen-bonding networks?

- Single-crystal XRD : Resolve intermolecular interactions (e.g., C–H···O, π-π stacking) using SHELX software.

- Hirshfeld surface analysis : Quantify contribution of H-bonding to crystal packing (e.g., CrystalExplorer).

- Temperature-dependent studies : Analyze thermal motion to distinguish static vs. dynamic disorder .

Q. How to design enantioselective syntheses for chiral derivatives?

- Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to control dihydropyrazole stereochemistry.

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in Pd-mediated cross-couplings.

- HPLC enantioseparation : Utilize Chiralpak columns (e.g., AD-H) with polar mobile phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.